molecular formula C17H19BrO B7862166 (4-Bromophenyl)(4-butylphenyl)methanol CAS No. 944651-15-4

(4-Bromophenyl)(4-butylphenyl)methanol

Cat. No.: B7862166
CAS No.: 944651-15-4
M. Wt: 319.2 g/mol
InChI Key: YWUNSXITSORFCW-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-butylphenyl)methanol: is an organic compound characterized by its molecular formula C17H19BrO . This compound features a bromophenyl group and a butylphenyl group attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(4-butylphenyl)methanol typically involves multi-step organic reactions. One common approach is the Grignard reaction , where a Grignard reagent derived from 4-bromobenzene is reacted with a suitable aldehyde or ketone to form the target compound. The reaction conditions require anhydrous conditions and careful control of temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions . These methods are optimized for efficiency and yield, often employing continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

(4-Bromophenyl)(4-butylphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different phenyl derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium iodide or potassium fluoride can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: (4-Bromophenyl)(4-butylphenyl)ketone or (4-Bromophenyl)(4-butylphenyl)carboxylic acid.

  • Reduction: (4-Butylphenyl)benzene.

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(4-butylphenyl)methanol: has found applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(4-butylphenyl)methanol exerts its effects depends on its specific application. For instance, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

(4-Bromophenyl)(4-butylphenyl)methanol: is unique due to its specific structural features. Similar compounds include:

  • Bis(4-bromophenyl)methanol: This compound has two bromophenyl groups attached to a central methanol moiety.

  • (4-Bromophenyl)phenylmethanol: This compound has a single bromophenyl group and a phenyl group attached to a central methanol moiety.

Properties

IUPAC Name

(4-bromophenyl)-(4-butylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12,17,19H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUNSXITSORFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274589
Record name 4-Bromo-α-(4-butylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944651-15-4
Record name 4-Bromo-α-(4-butylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944651-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-(4-butylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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